2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C9H18O3S |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-(3-methylsulfonylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O3S/c1-13(11,12)7-3-5-8-4-2-6-9(8)10/h8-10H,2-7H2,1H3 |
InChI Key |
OEYLNGROFOVURM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyanide Substitution
- Starting materials: 2-chloroethyl methyl sulfide is reacted with sodium or potassium cyanide.
- Conditions: The reaction is conducted in a solvent or solvent mixture (e.g., water with water-miscible organic solvents like ethanol, methanol, or acetonitrile) at temperatures between 20–100 °C for 4–24 hours.
- Mechanism: Nucleophilic substitution of the chloroethyl group by cyanide yields 3-(methylthio)propionitrile as an intermediate.
- Phase separation: After reaction completion, the mixture separates into an aqueous phase (containing salts and excess cyanide) and an organic phase containing the product, which is isolated by phase separation and drying.
Oxidation to Methylsulfonyl Derivative
- The isolated 3-(methylthio)propionitrile is oxidized to 3-(methylsulfonyl)propionitrile using a mixture of acetic anhydride, acetic acid, and hydrogen peroxide.
- The oxidation is performed at 25–42 °C for 1–4 hours.
- The product is purified by removal of acetic acid and residual hydrogen peroxide, often by distillation or rotary evaporation, followed by crystallization from ethanol.
This process is detailed in patent US9815781B1, which provides optimized reaction conditions and purification methods for high yield and purity of the methylsulfonyl propionitrile intermediate.
Coupling of the 3-(Methylsulfonyl)propyl Side Chain to Cyclopentan-1-ol
While direct literature specifically describing the coupling of 3-(methylsulfonyl)propyl groups to cyclopentan-1-ol is limited, related synthetic approaches can be inferred from general acyl and alkylation chemistry described in patent US5965592A and other sources:
- The cyclopentan-1-ol core may be functionalized at the 2-position via nucleophilic substitution or alkylation using reactive derivatives of the methylsulfonylpropyl intermediate.
- Protective groups may be employed on the hydroxyl group of cyclopentan-1-ol to prevent side reactions during alkylation.
- Reaction conditions typically involve inert atmospheres, anhydrous solvents, and controlled temperatures ranging from –10 °C to 200 °C depending on the reactivity of intermediates.
- Post-reaction, deprotection of hydroxyl groups and purification steps such as chromatography or crystallization are used to isolate the target compound.
Protective group strategies and deprotection methods are well documented in organic synthesis literature, including the removal of silyl, triphenylmethyl, and other protecting groups by standard hydrolysis or hydrogenolysis.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution of 2-chloroethyl methyl sulfide with cyanide | 2-chloroethyl methyl sulfide, NaCN/KCN, solvent (H2O + organic), 20–100 °C, 4–24 h | 3-(methylthio)propionitrile | Phase separation to isolate product |
| 2 | Oxidation of 3-(methylthio)propionitrile | Acetic anhydride, acetic acid, H2O2, 25–42 °C, 1–4 h | 3-(methylsulfonyl)propionitrile | Removal of residual acids, crystallization |
| 3 | Alkylation/coupling to cyclopentan-1-ol core | Protected cyclopentan-1-ol, reactive methylsulfonylpropyl derivative, inert atmosphere, suitable solvent, temperature control | Protected this compound | Deprotection follows |
| 4 | Deprotection and purification | Acidic hydrolysis, hydrogenolysis, chromatography | This compound | Final pure compound |
Research Findings and Practical Considerations
- The oxidation step to convert methylthio to methylsulfonyl groups is critical and must be carefully controlled to prevent over-oxidation or degradation of sensitive functional groups.
- Protective group chemistry is essential in the coupling phase to maintain the integrity of the cyclopentan-1-ol hydroxyl group during alkylation.
- Reaction temperatures and solvent choice significantly influence yields and purity; polar aprotic solvents and mild temperatures are preferred for nucleophilic substitution steps.
- Purification typically involves phase separations, drying agents (e.g., sodium sulfate), vacuum filtration, and crystallization to achieve high purity of intermediates and final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under standard conditions. With strong oxidizing agents like KMnO₄ or CrO₃, the alcohol is converted to cyclopentanone derivatives. For example:
The electron-withdrawing sulfonyl group stabilizes the intermediate carbonyl, enhancing reaction efficiency .
Esterification and Etherification
The hydroxyl group participates in nucleophilic substitution reactions:
-
Esterification : Reacts with acetyl chloride to form:
-
Etherification : With alkyl halides (e.g., CH₃I) under basic conditions:
Steric hindrance from the sulfonylpropyl chain may reduce reaction rates compared to unsubstituted cyclopentanol .
Sulfonyl Group Reactivity
The methylsulfonyl moiety can participate in:
-
Nucleophilic substitution : In the presence of strong nucleophiles (e.g., NH₃), though limited by the stability of the sulfonate group.
-
Reduction : LiAlH₄ reduces sulfonyl to thioether, though this is rarely employed due to competing alcohol reduction .
Comparative Reactivity with Structural Analogs
Mechanistic Insights
-
Oxidation Mechanism : Proceeds via a manganate ester intermediate, with subsequent C-O bond cleavage .
-
Esterification : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon .
Stability and Side Reactions
Scientific Research Applications
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol and its analogs:
Key Observations :
Q & A
Q. What are the recommended synthetic routes for 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol, and what challenges are associated with introducing the methylsulfonyl group?
Methodological Answer: A plausible synthetic route involves:
Cyclopentanol Derivatization : Start with cyclopentan-1-ol and introduce a propyl group via alkylation. For example, using a Mitsunobu reaction with 3-bromopropanol to yield 2-(3-hydroxypropyl)cyclopentan-1-ol .
Sulfonylation : React the hydroxyl group of the propyl chain with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the methylsulfonyl group.
Challenges :
- Regioselectivity : Ensuring sulfonylation occurs exclusively on the propyl chain’s hydroxyl group, avoiding unintended reactions with the cyclopentanol hydroxyl.
- Purification : The polar sulfonyl group may complicate chromatographic separation. Use reverse-phase HPLC or recrystallization in polar solvents.
Validation : Monitor reaction progress via TLC (Rf shift) and confirm using NMR to detect the sulfonyl carbon (~40-50 ppm) .
Q. How can researchers characterize the stereochemistry and purity of this compound using spectroscopic methods?
Methodological Answer:
- Stereochemistry :
- Purity :
- HPLC-MS : Use a C18 column with a water-acetonitrile gradient; the sulfonyl group’s polarity will delay retention time. MS should show [M+H] at m/z 234.3.
- Elemental Analysis : Confirm C, H, and S content (theoretical: C 51.26%, H 7.74%, S 13.65%).
Advanced Research Questions
Q. What experimental strategies can be employed to investigate the compound’s stability under various pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Key Metrics : Half-life () and degradation products (e.g., cyclopentan-1-ol via hydrolysis of the sulfonyl group).
- Thermal Stability :
Q. How can computational models predict the compound’s interaction with biological targets, and what in vitro assays validate these predictions?
Methodological Answer:
- Computational Approaches :
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfotransferases (due to the sulfonyl group) or cyclooxygenase-2 (common for cyclopentanol derivatives). Focus on binding energy (ΔG ≤ -7 kcal/mol suggests strong affinity).
- QSAR Modeling : Correlate structural features (e.g., sulfonyl electronegativity) with predicted activity against inflammation or enzyme inhibition.
- Experimental Validation :
- Enzyme Assays : Test inhibition of COX-2 using a fluorometric kit (e.g., Cayman Chemical). Compare IC values with docking scores.
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HEK293 cells after 24-hour exposure.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of this compound across studies?
Methodological Answer:
- Variable Control :
- Orthogonal Assays :
- If one study reports anti-inflammatory activity but another does not, repeat experiments with ELISA (TNF-α quantification) and qPCR (COX-2 mRNA levels) to cross-validate.
Tables for Reference
Q. Table 1. Synthetic Yields Under Different Conditions
| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Propyl Alkylation | DIAD, PhP | 68 | 95.2 |
| Sulfonylation | EtN, DCM | 82 | 98.5 |
Q. Table 2. NMR Chemical Shifts (CDCl)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Cyclopentanol -OH | 1.82 | Broad singlet |
| Methylsulfonyl -SOCH | 3.05 | Singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
